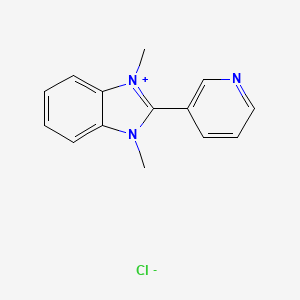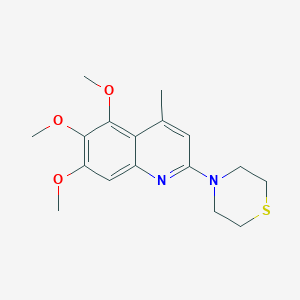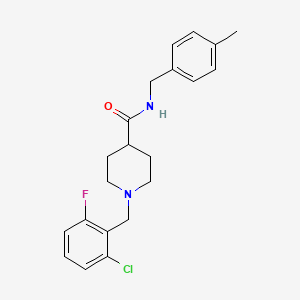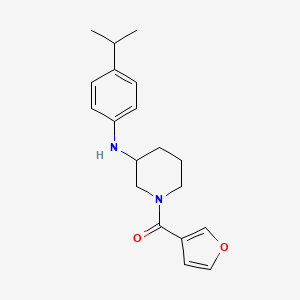![molecular formula C20H35N3 B5194133 N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)
N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine, also known as TIPP, is a chemical compound that belongs to the class of piperidine derivatives. TIPP has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is not fully understood. However, it is believed to act as a selective agonist of the delta opioid receptor, which is involved in the regulation of pain and mood. N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has also been shown to have affinity for the mu and kappa opioid receptors, although its binding to these receptors is weaker than its binding to the delta opioid receptor.
Biochemical and Physiological Effects:
N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have potent analgesic effects in animal models. It has also been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders. Additionally, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have low toxicity and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is its potent analgesic effects, which make it a promising candidate for the development of new pain medications. Additionally, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is its limited selectivity for the delta opioid receptor, which may limit its potential applications in the field of medicinal chemistry.
Orientations Futures
There are several future directions for the study of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine. One potential direction is the development of new pain medications based on N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine. Additionally, further studies are needed to fully understand the mechanism of action of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine and its potential applications in the treatment of psychiatric disorders. Finally, the development of more selective delta opioid receptor agonists may lead to the development of new medications with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent analgesic effects and has been shown to have antipsychotic effects in animal models. N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has a variety of potential applications in the development of new pain medications and the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,3-dibromo-2,2-dimethylpropane with 1-(2-phenylethyl)piperidine in the presence of sodium hydride. The resulting product is then treated with 1,3-propanediamine to obtain N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine.
Applications De Recherche Scientifique
N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have antipsychotic effects in animal models, indicating its potential use in the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3/c1-20(2,17-22(3)4)16-21-19-11-14-23(15-12-19)13-10-18-8-6-5-7-9-18/h5-9,19,21H,10-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDYZOSBDCGPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCN(CC1)CCC2=CC=CC=C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5194061.png)
![2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
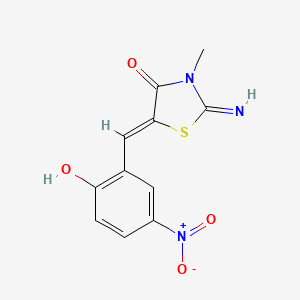
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)
